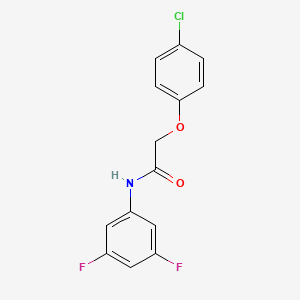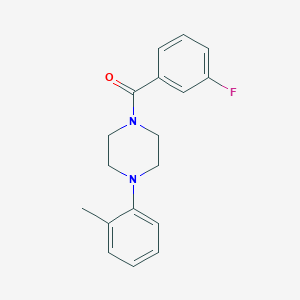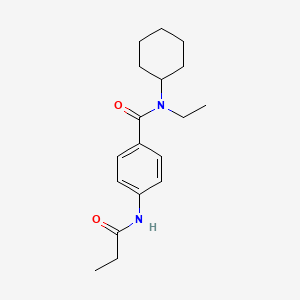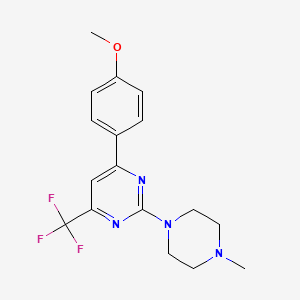![molecular formula C21H23N3O4 B4235413 N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4235413.png)
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE
Overview
Description
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a benzamide group, and a propionylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of catalysts, such as iron (III) chloride, and solvents like water or ionic liquids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological importance.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitronium ions for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share the benzamide group and may have similar biological activities.
Morpholine derivatives: Compounds with a morpholine ring can exhibit similar chemical reactivity and applications.
Propionylamino derivatives: These compounds contain the propionylamino group and may have comparable properties.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-2-19(25)22-16-9-7-15(8-10-16)20(26)23-18-6-4-3-5-17(18)21(27)24-11-13-28-14-12-24/h3-10H,2,11-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXANVLEJLDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-acetyl-5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4235331.png)

![2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE](/img/structure/B4235351.png)
![2-[(4-Methoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4235354.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)

![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)

![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4235439.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B4235440.png)
